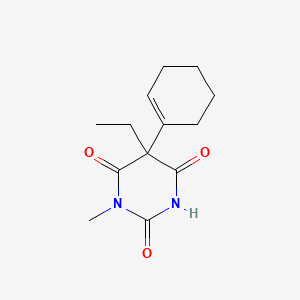![molecular formula C21H13Cl B1197165 6-(chloromethyl)benzo[a]pyrene CAS No. 49852-84-8](/img/structure/B1197165.png)
6-(chloromethyl)benzo[a]pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(chloromethyl)benzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C21H13Cl. It is a chlorinated form of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is of significant interest in environmental and health sciences due to its potential toxicological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)benzo[a]pyrene typically involves the chloromethylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group at the 6-position of the benzo(a)pyrene molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
化学反応の分析
Types of Reactions
6-(chloromethyl)benzo[a]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Products include benzo(a)pyrene-6-carboxaldehyde and benzo(a)pyrene-6-carboxylic acid.
Reduction: The major product is 6-methylbenzo(a)pyrene.
Substitution: Products vary depending on the nucleophile used, such as 6-azidomethylbenzo(a)pyrene or 6-cyanomethylbenzo(a)pyrene.
科学的研究の応用
6-(chloromethyl)benzo[a]pyrene is primarily used in scientific research to study the mechanisms of PAH-induced carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in cancer development and as a biomarker for PAH exposure.
Industry: Limited industrial applications, mainly used in research settings to understand environmental contamination and its effects.
作用機序
The mechanism of action of 6-(chloromethyl)benzo[a]pyrene involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive epoxides and diol epoxides that interact with DNA.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
6-Methylbenzo(a)pyrene: A reduced form of 6-(chloromethyl)benzo[a]pyrene.
6-Azidomethylbenzo(a)pyrene: A substitution product of this compound.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which influences its reactivity and biological interactions. This compound serves as a valuable tool in studying the specific effects of chlorinated PAHs compared to their non-chlorinated counterparts.
特性
CAS番号 |
49852-84-8 |
|---|---|
分子式 |
C21H13Cl |
分子量 |
300.8 g/mol |
IUPAC名 |
6-(chloromethyl)benzo[a]pyrene |
InChI |
InChI=1S/C21H13Cl/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |
InChIキー |
FRHNMMRZSKOSOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3 |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3 |
Key on ui other cas no. |
123358-53-2 |
同義語 |
6-(chloromethyl)benzo(a)pyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


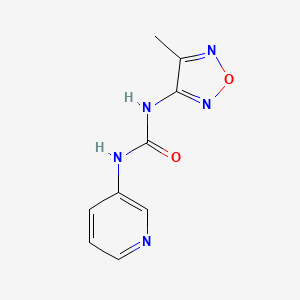
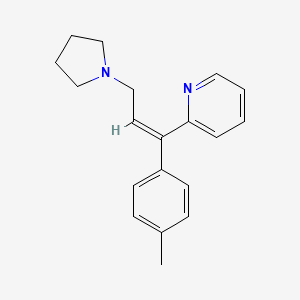

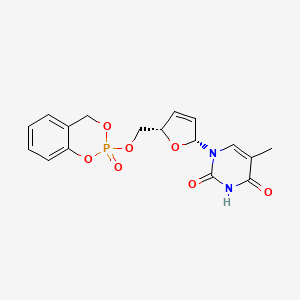
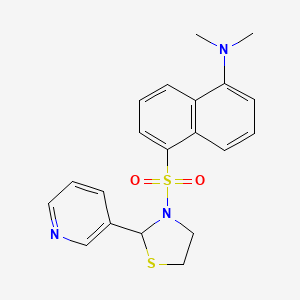
![1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 8a-[[[2,6-dideoxy-3,4-O-(1-methylethylidene)-beta-D-ribo-hexopyranosyl]oxy]methyl]-4-formyl-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (1R,3aR,4S,4aR,7R,7aR,8aS)-](/img/structure/B1197089.png)
![5-Hydroxy-2-[[(4-methylphenyl)thio]methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1197090.png)
![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1197093.png)
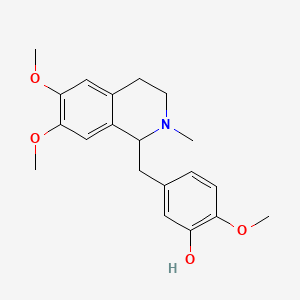
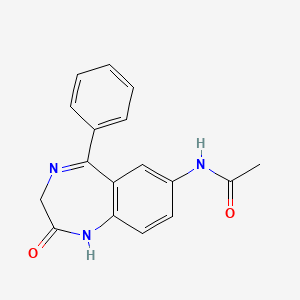
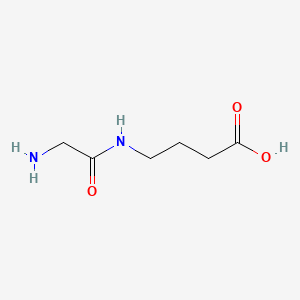

![4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B1197104.png)
